Molecular Architecture Divergence from Isomeric hCAIX Inhibitor (hCAIX-IN-12)
637748-92-6 features a benzothiazole–cyanovinylamino–phenylsulfonylacetamide linear conjugation, whereas hCAIX-IN-12 (CAS 2414598-85-7, same molecular formula C18H14N4O3S2) embeds its sulfonamide within a distinct heterocyclic core . This results in a topological polar surface area (TPSA) difference ≥15 Ų, with 637748-92-6 presenting a TPSA of ~118 Ų (calculated) vs. ~103 Ų for hCAIX-IN-12, directly impacting cell permeability and CNS penetration potential [1].
| Evidence Dimension | Topological Polar Surface Area (TPSA) and molecular architecture |
|---|---|
| Target Compound Data | TPSA ~118 Ų; linear benzothiazole-cyanovinyl-sulfonamide geometry [1] |
| Comparator Or Baseline | hCAIX-IN-12: TPSA ~103 Ų; alternative heterocyclic connectivity |
| Quantified Difference | ΔTPSA ≥ 15 Ų; distinct connectivity leads to target specificity divergence |
| Conditions | In silico calculation (PubChem/Chemicalize); experimental target profiles from MedChemExpress |
Why This Matters
A 15 Ų TPSA difference can shift a compound from CNS-permeable to peripherally restricted, altering therapeutic application suitability.
- [1] PubChem Compound CID 11282394 (637748-92-6). Calculated TPSA: 118.2 Ų. National Center for Biotechnology Information. View Source
